molecular formula C8H11N3O4S B1375027 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide CAS No. 127781-69-5

2-(Ethylamino)-5-nitrobenzene-1-sulfonamide

Cat. No. B1375027
CAS RN: 127781-69-5
M. Wt: 245.26 g/mol
InChI Key: ICBGAFYZVLTEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylamino)-5-nitrobenzene-1-sulfonamide, also known as N-ethyl-5-nitro-1-sulfamoylbenzamide (ENSB) is an organic compound that has a wide range of applications in scientific research. It is a colorless solid that is soluble in water and other organic solvents. The compound has been used in the synthesis of various compounds, including drugs, and in the study of biochemical and physiological processes.

Scientific Research Applications

Corrosion Inhibition

2-(Ethylamino)-5-nitrobenzene-1-sulfonamide: has been identified as an efficient compound for inhibiting corrosion . Its high activity as an inhibitor is attributed to its ability to stabilize the hydroxide surface film and by its adsorption onto bare metal sites . This makes it particularly useful in industrial settings where metal preservation is crucial.

Organic Synthesis

The compound’s structure, featuring both an amino and a nitro group, makes it a valuable starting material in organic synthesis . It can be used to create a variety of complex molecules, serving as a building block in the synthesis of pharmaceuticals, dyes, and polymers.

Medicinal Chemistry

In medicinal chemistry, 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide could be explored for its potential biological activity. The presence of the sulfonamide group is common in many therapeutic drugs, and thus, it may serve as a scaffold for drug design, particularly in the development of diuretics, antidiabetic agents, and antibiotics.

properties

IUPAC Name

2-(ethylamino)-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-2-10-7-4-3-6(11(12)13)5-8(7)16(9,14)15/h3-5,10H,2H2,1H3,(H2,9,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBGAFYZVLTEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)-5-nitrobenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)-5-nitrobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-(Ethylamino)-5-nitrobenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
2-(Ethylamino)-5-nitrobenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
2-(Ethylamino)-5-nitrobenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
2-(Ethylamino)-5-nitrobenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Ethylamino)-5-nitrobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.